N-(2-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-16-9-5-4-8-15(16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-7-3-2-6-13(14)20/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWLQAVISUFVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to explore its antimicrobial, antitumor, and other pharmacological properties based on available research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
- Molecular Formula : C25H22ClN3O3S
- Molecular Weight : 512.053 g/mol
The presence of a chlorophenyl group and a methoxyphenyl moiety contributes to its lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. A study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, revealing their effectiveness against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
The study concluded that the biological activity varied with the position of substituents on the phenyl ring, with halogenated compounds demonstrating higher efficacy due to increased lipophilicity, allowing better membrane penetration .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Research has indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a dihydropyrazine structure have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Membrane Integrity : The lipophilic nature allows it to disrupt bacterial membranes or alter the membrane dynamics in cancer cells.
- Receptor Binding : The specific functional groups may interact with cellular receptors involved in signaling pathways related to inflammation and tumor progression.
Case Studies
- Study on Antimicrobial Efficacy : A quantitative structure–activity relationship (QSAR) analysis was performed on similar compounds, indicating that substituents significantly influence antimicrobial activity. The study emphasized the need for further exploration of structural modifications to enhance efficacy .
- Antitumor Screening : A series of compounds related to this compound were tested against human cancer cell lines (e.g., HeLa and MCF7). Results showed that some derivatives exhibited IC50 values in the micromolar range, indicating promising antitumor activity .
Q & A
Q. How do solvent effects influence reactivity in derivatization reactions?
- Case Study (Acetylation) :
- Polar Solvents (DMF) : Increase reaction rate (k = 0.15 min⁻¹) but promote side-product formation .
- Non-Polar Solvents (Toluene) : Slow kinetics (k = 0.03 min⁻¹) but improve selectivity .
- Trade-off : Balance between yield (DMF: 75%) and purity (toluene: 95%) via mixed-solvent systems (DMF:toluene 1:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
